Butylcaptax

Description

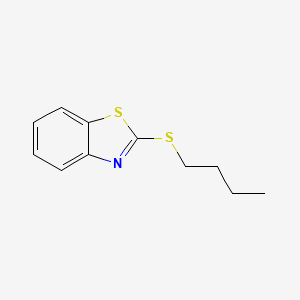

Structure

2D Structure

3D Structure

Properties

CAS No. |

2314-17-2 |

|---|---|

Molecular Formula |

C11H13NS2 |

Molecular Weight |

223.4 g/mol |

IUPAC Name |

2-butylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C11H13NS2/c1-2-3-8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3 |

InChI Key |

PXSCUDKGNNWGBZ-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCCCSC1=NC2=CC=CC=C2S1 |

Other CAS No. |

2314-17-2 |

Synonyms |

butylcaptax |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Butylcaptax

Elucidation of Established Synthetic Routes for Butylcaptax

Information regarding the established synthetic routes for this compound is scarce. The compound is often referred to in the context of commercial formulations, such as "this compound 80% (butilcaptax-2- n- butilbenzotianazol+MSF+magni um chlorate)" e3s-conferences.orgworldbank.orgworldbank.org. This suggests that this compound might refer to a specific grade or formulation rather than a single, pure chemical entity in all contexts.

Key Precursors and Starting Materials in this compound Synthesis

Specific precursors and starting materials for the synthesis of this compound are not explicitly detailed in the provided research. However, analysis of related compounds and transformation products offers some insight into its potential chemical nature. Studies mention that this compound is metabolized into "2-oxyamylthiobenzthiazole" nih.gov. Furthermore, the presence of "benzotianazol" or benzothiazole (B30560) in its formulation components e3s-conferences.orgworldbank.orgworldbank.org and the "butyl" prefix strongly suggest that its synthesis likely involves benzothiazole derivatives and a butyl group. Benzothiazoles are heterocyclic organic compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring.

Exploration of Novel Synthetic Pathways and Analog Design

Research into novel synthetic pathways or the design of this compound derivatives is not a prominent theme in the provided literature.

Design Principles for this compound Derivatives

No specific design principles for creating this compound derivatives have been identified in the reviewed sources. The literature does not elaborate on strategies for modifying the this compound structure to achieve altered properties or activities.

Green Chemistry Approaches in this compound Synthesis Research

The provided research does not mention any specific investigations or applications of green chemistry principles in the synthesis of this compound. General discussions on green chemistry principles are available acs.orgrsc.orgallen.inepa.govrsc.org, but these are not directly linked to this compound synthesis in the presented findings.

Reaction Mechanisms in this compound Formation and Interconversion

The provided literature does not offer details on the reaction mechanisms involved in the formation or interconversion of this compound during chemical synthesis. The documented research primarily describes the mechanisms by which this compound affects biological systems, such as its inhibition of enzyme systems in liver mitochondria bio-conferences.orge3s-conferences.orge3s-conferences.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net, rather than its chemical transformation pathways in a synthetic context.

Data Tables

Due to the limited availability of specific data pertaining to the synthetic methodologies, reaction chemistry, precursors, optimization strategies, or derivative design principles of this compound within the provided research findings, it is not possible to generate data tables relevant to these sections. The available data primarily describes the compound's biological effects and formulation components.

Compound List

this compound

2-oxyamylthiobenzthiazole

Benzothiazole

n-butilbenzotianazol (likely n-butylbenzothiazole)

MSF (Magnesium sulfate (B86663) fluoride (B91410) or similar, context unclear)

Magnesium chlorate (B79027)

Mechanistic Studies of Primary Synthetic Steps

Specific mechanistic studies detailing the primary synthetic steps for this compound were not found in the provided search results. The literature primarily discusses its biological impact, such as inhibiting the Hill reaction and oxidative phosphorylation in plants worldlyjournals.combio-conferences.orge3s-conferences.orgresearchgate.net. These studies focus on the effects of this compound rather than the mechanisms by which it is synthesized.

Reactivity and Chemical Transformations of this compound

The reactivity of this compound is primarily understood through its biological activity, where it acts as an inhibitor of key metabolic processes. Chemically, it contains a benzothiazole ring system and a butylthioether functional group. The benzothiazole moiety is known for its diverse chemical reactivity, and the thioether linkage can undergo various transformations.

Studies on Functional Group Interconversions of this compound

Direct studies on the functional group interconversions of this compound were not explicitly found. However, general principles of organic chemistry suggest potential transformations for its functional groups:

Thioether Group: The sulfur atom in the thioether linkage is susceptible to oxidation, which could lead to sulfoxides or sulfones. It can also participate in reactions involving nucleophilic displacement if activated.

Benzothiazole Ring: The benzothiazole ring system itself can undergo electrophilic aromatic substitution, although the specific positions and reactivity would depend on the existing substituents and reaction conditions.

General literature on functional group transformations provides methods for modifying thioethers and heterocyclic systems iupac.orgaist.go.jpelsevier.comamazon.com, which could theoretically be applied to this compound.

Chemical Stability and Decomposition Pathways in Controlled Environments

Information on the chemical stability and decomposition pathways of this compound under controlled laboratory conditions is limited. However, its classification as a pesticide suggests it is designed to be reasonably stable in storage and application environments.

Stability: Chemical stability refers to a compound's ability to maintain its chemical integrity over time microtrac.comresearchgate.netresearchgate.net. Factors influencing stability include temperature, humidity, light, and pH. While specific studies on this compound's stability are not detailed, general chemical principles suggest that compounds with thioether linkages and aromatic systems can degrade under certain conditions microtrac.comacsgcipr.orgnih.govnih.gov.

Decomposition Pathways: The search results indicate that pesticides can affect biological systems by disrupting metabolic pathways worldlyjournals.combio-conferences.orge3s-conferences.org. For instance, this compound has been shown to inhibit oxidative phosphorylation in liver mitochondria bio-conferences.orge3s-conferences.orgresearchgate.net. This biological effect implies that this compound interacts with cellular components, but it does not directly describe its chemical decomposition pathways in non-biological environments. General chemical decomposition pathways for organic compounds can involve hydrolysis, oxidation, photolysis, or thermal degradation microtrac.comacsgcipr.orgnih.gov. The thioether group is potentially susceptible to oxidation microtrac.comacsgcipr.org.

Advanced Structural Elucidation and Characterization of Butylcaptax

Spectroscopic Characterization Methodologies for Butylcaptax

Spectroscopic techniques are fundamental in identifying and confirming the molecular structure of chemical compounds by analyzing their interaction with electromagnetic radiation. For this compound, several spectroscopic methods have been employed or are relevant for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of organic molecules by probing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). For compounds like this compound, NMR is crucial for assigning the connectivity of atoms and confirming the presence of specific functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. They detect the absorption or scattering of infrared radiation, which causes molecules to vibrate at specific frequencies corresponding to their chemical bonds.

IR spectroscopy has been used in the characterization of this compound researchgate.net. Studies on structurally similar compounds, such as carbaminylthio-α-propionic acid anilides, reveal characteristic absorption bands in their IR spectra. These include bands in the region of 1640-1680 cm⁻¹ attributed to the NHCO (amide) group and bands between 3200-3400 cm⁻¹ indicative of NH and NH₂ groups e3s-conferences.org. These functional groups are expected to be present in this compound, and their identification via IR spectroscopy helps in confirming its structural integrity. Raman spectroscopy, which complements IR by detecting different vibrational modes, can also be applied for detailed structural analysis, although specific Raman data for this compound was not found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. This compound has a molecular formula of C₁₁H₁₃NS₂ and a corresponding molecular mass of 223.36 cas.org.

In mass spectrometry, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. Fragmentation occurs when the molecular ion breaks down into smaller ions and neutral fragments. The pattern of these fragments is highly characteristic of the molecule's structure. For example, in the mass spectrum of a related compound, 2,4-dimethylanilide of carbaminylthio-α-propionic acid, a molecular ion peak was observed at m/z 234, with the most intense peak resulting from the elimination of the -CONH group (M⁺ -43) at m/z 209 e3s-conferences.org. Such fragmentation pathways, involving the loss of specific molecular fragments, are crucial for confirming the proposed structure of this compound and identifying its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, typically involving π electrons or non-bonding electrons. The resulting spectrum, showing absorbance versus wavelength, can provide information about conjugated systems and the presence of chromophores.

While UV-Vis spectroscopy is a common technique for characterizing organic molecules, specific UV-Vis absorption data for this compound was not detailed in the provided search results. However, the technique is generally used to identify compounds with chromophoric groups, which absorb light at specific wavelengths, often related to π–π* or n–π* electronic transitions reddit.comtechnologynetworks.comwikipedia.org. The presence of aromatic rings or unsaturated systems within this compound would typically lead to absorption in the UV region.

Crystallographic Studies and Molecular Conformation Analysis of this compound

Crystallographic studies, primarily X-ray Diffraction (XRD), are essential for determining the precise three-dimensional arrangement of atoms in a crystal, thereby revealing the molecule's solid-state structure and conformation.

X-ray Diffraction (XRD) Techniques for Solid-State Structure Determination

While the provided search results extensively explain the principles of XRD and its applications in determining crystal structures, specific X-ray diffraction data for this compound, such as unit cell parameters or space group, were not found. Therefore, while XRD is a standard method for solid-state structure determination, its direct application to this compound has not been explicitly detailed in the retrieved literature.

Compound List:

this compound

Gromoxan

Endatol

Drop

Horvade

2,4-dimethylanilide of carbaminylthio α– propionic acid

Hydrol

Polymorphism and Crystallization Behavior Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the study of chemical compounds, influencing their physical and chemical properties mdpi.com. Research into the crystallization behavior of this compound would typically involve investigating the conditions under which different polymorphic forms might arise, such as solvent choice, temperature, and cooling rates. While specific studies detailing the polymorphism of this compound were not found in the provided search results, the general understanding of crystallization behavior is crucial for controlling the solid-state form of chemical substances mdpi.com.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, including assessing their purity. This compound has been mentioned in the context of various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds nouryon.com. While specific method development details for this compound were not explicitly detailed in the provided search results, HPLC is a standard analytical tool for purity assessment and quantitative analysis of organic molecules nouryon.com. The general application of HPLC involves using various stationary phases and mobile phases to achieve separation based on differences in polarity and other physicochemical properties nouryon.com.

Gas Chromatography (GC) for Volatile this compound Species

Gas Chromatography (GC) is employed for the analysis of volatile and semi-volatile compounds nouryon.com. This compound itself, or potential volatile impurities or degradation products, could be analyzed using GC. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification of components in a mixture researchgate.netresearcher.liferesearchgate.netrussiangost.comrussiangost.comshimadzu.com. Guidelines for measuring this compound concentrations in the air of working zones by chromatographic methods have been documented, suggesting the use of GC or similar techniques for environmental monitoring russiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.com.

Advanced Separation Techniques for Complex Mixtures Containing this compound

Beyond standard GC and HPLC, advanced separation techniques are utilized for more complex analytical challenges. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for identifying and quantifying compounds in complex matrices researchgate.netresearcher.liferesearchgate.netrussiangost.comrussiangost.comshimadzu.com. These hyphenated techniques provide high selectivity and sensitivity, allowing for detailed analysis even in the presence of interfering substances. For instance, GC-MS has been employed in studies involving this compound, particularly in the context of biological samples or environmental monitoring researchgate.netresearcher.liferesearchgate.net. Other advanced separation techniques, such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), are also valuable for specific separation tasks nouryon.com. The mention of "chromatographic methods" in regulatory guidelines further underscores the importance of these techniques for this compound analysis russiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.comrussiangost.com.

Mechanistic Insights into Butylcaptax S Designed Function

Structure-Activity Relationships (SAR) in Relation to Defoliant Efficacy

Correlating Specific Butylcaptax Chemical Features with Functional Outcomes

The chemical structure of this compound, characterized by its lipophilicity and aromatic components, is central to its mechanism of action. Its ability to dissolve in lipids allows it to readily cross biological membranes, including those of mitochondria. researchgate.netnewjournal.orge3s-conferences.org Once within the mitochondrial environment, this compound interferes with the intricate process of oxidative phosphorylation, which is responsible for cellular energy (ATP) production.

A primary mode of action involves the inhibition of specific enzyme systems within the mitochondrial respiratory chain. Studies have demonstrated that this compound significantly reduces the activity of key enzymes such as NAD.H oxidase, succinate (B1194679) oxidase, and cytochrome c oxidase. e3s-conferences.orgbio-conferences.orgresearchgate.net The compound particularly impacts the NAD-dependent pathway of the respiratory chain, leading to a substantial inhibition of ATP formation. researchgate.netbio-conferences.orgdntb.gov.ua This disruption affects the transfer of electrons along the chain and may also impede the transport of essential molecules like phosphate (B84403) and ADP into the mitochondria, thereby compromising the entire oxidative phosphorylation process. researchgate.net

Furthermore, this compound has been shown to induce lipid peroxidation in liver microsomes, specifically through NADP.H and ascorbate-dependent pathways. jneonatalsurg.come3s-conferences.org This process leads to an increase in malondialdehyde (MDA), a marker of oxidative damage, and a decrease in the content of cytochrome P-450, a critical enzyme involved in xenobiotic metabolism and cellular defense. jneonatalsurg.come3s-conferences.org The compound's lipophilic nature also contributes to its ability to alter membrane permeability for protons, which can reduce the membrane potential essential for ATP synthesis and potentially uncouple oxidative phosphorylation. researchgate.nete3s-conferences.org

The impact of this compound on these cellular processes is not uniform across all developmental stages or tissues. Research utilizing pregnant rat models indicates that the most profound inhibition of ATP formation via the NAD-dependent pathway occurs on the 19th day of pregnancy, suggesting a specific vulnerability during later stages of embryonic development. researchgate.netbio-conferences.orgdntb.gov.uaresearchgate.net

Table 1: Impact of this compound on Mitochondrial Enzyme Activity in Pregnant Rats and Embryos

| Enzyme System | Effect of this compound on Maternal Liver Mitochondria | Effect of this compound on Embryo Liver Mitochondria |

| NAD.H Oxidase | 16-40% decrease | 4-29% decrease |

| Cytochrome c Oxidase | 11-25% decrease | 7-20% decrease |

| Succinate Oxidase | 5-14% decrease | 8-11% decrease |

Data compiled from multiple studies investigating the effects of this compound on mitochondrial function. e3s-conferences.orgbio-conferences.orgresearchgate.net

Molecular Modifications and Their Impact on Chemical Action

While extensive research has detailed the intrinsic mechanism of action of this compound, specific studies focusing on deliberate molecular modifications of the compound to alter or enhance its chemical action are not extensively documented in the retrieved literature. The primary focus of available research has been on understanding the compound's inherent toxicological profile and its effects on cellular energy metabolism.

However, an indirect illustration of how structural changes can impact biological activity comes from studies on this compound's metabolic fate. In cotton plants, this compound is metabolized into 2-oxyamylthiobenzthiazole. This transformation results in a significant reduction in mutagenic activity compared to the parent compound. nih.gov This observation underscores the principle that alterations in chemical structure can indeed lead to changes in biological effects, such as reduced toxicity or mutagenicity, even if these modifications are biological rather than synthetic chemical design efforts.

General principles of structure-activity relationships (SAR) in chemical research highlight that modifications to functional groups, steric arrangements, or electronic properties of a molecule can profoundly influence its interaction with biological targets. nih.govresearchgate.netresearchgate.netitmedicalteam.plrsc.org For this compound, exploring variations in its aromatic substituents or the thiobenzthiazole core, for instance, could theoretically lead to compounds with altered efficacy, specificity, or metabolic stability. Nevertheless, specific published SAR studies detailing such deliberate modifications of this compound and their resulting impact on its pesticidal or defoliant activity are not prominent in the current scientific discourse.

Compound Names:

this compound

Droppa

2-oxyamylthiobenzthiazole

Environmental Chemistry and Abiotic Fate of Butylcaptax

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of Butylcaptax, like other benzothiazole (B30560) derivatives, is influenced by photochemical, hydrolytic, and thermal processes in various environmental compartments. These processes are critical in determining the persistence and transformation of the compound in the environment. nih.gov

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of benzothiazoles in the environment when exposed to sunlight. nih.gov While direct photolysis of the parent benzothiazole can be slow, the presence of photosensitizers and reactive oxygen species can accelerate this process.

Research on benzothiazole (BTH) has shown that its photodegradation is minimal in the absence of other reactive species, with only an 8.8% reduction after 60 minutes of UV light exposure. nih.gov However, in systems containing substances that can generate hydroxyl radicals (•OH), such as in a photo-Fenton-like system with iron oxides and oxalate, the degradation can be significantly enhanced. nih.gov For instance, the presence of α-Fe2O3 and oxalate under UV irradiation led to an 88.1% removal of BTH. nih.gov The degradation in such systems typically follows pseudo-first-order kinetics. nih.gov

Studies on other benzothiazole derivatives, such as 2-aminobenzothiazole (ABT), indicate that direct photolysis is not a significant degradation pathway. nih.gov However, in the presence of photosensitizers like an Fe(III)-nitrilotriacetic acid complex (FeNTA), a 37% degradation of ABT was observed after 125 hours of irradiation. nih.gov The primary photodegradation products of some benzothiazoles include hydroxylated derivatives. nih.govresearchgate.net For example, the photodegradation of 2-mercaptobenzothiazole (B37678) can yield benzothiazole and 2-hydroxybenzothiazole. researchgate.net Given the structure of this compound, it is plausible that its photochemical degradation would involve the oxidation of the benzothiazole ring system and potentially the cleavage of the sulfur-tert-butyl bond.

Table 1: Photodegradation of Benzothiazole (BTH) under different UV irradiation systems nih.gov

| System | Irradiation Time (min) | Degradation (%) |

| UV light only | 60 | 8.8 |

| UV light + α-Fe2O3 | 60 | 3.0 |

| UV light + Oxalic acid | 60 | 11.5 |

| UV light + α-Fe2O3 + Oxalic acid | 60 | 88.1 |

This data for Benzothiazole (BTH) is used as a proxy for this compound.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is pH and temperature-dependent. There is a lack of specific experimental data on the hydrolysis of this compound. However, the general stability of the benzothiazole ring suggests that it would be relatively resistant to hydrolysis under neutral environmental pH conditions. The thioether linkage (C-S-C) in this compound is also generally stable to hydrolysis. Significant hydrolysis would likely only occur under extreme pH conditions (strongly acidic or alkaline) which are not typical of most natural aqueous environments. Without experimental kinetic data, the half-life of this compound due to hydrolysis in typical environmental waters cannot be precisely determined but is expected to be long.

Thermal decomposition involves the breakdown of a compound at elevated temperatures. There is no specific information available in the reviewed scientific literature regarding the thermal decomposition pathways of this compound in soil or other environmental substrates. For many organic compounds, thermal decomposition in soil is not a primary degradation pathway under normal environmental temperature ranges. Significant decomposition would require temperatures far exceeding those typically found in surface soils.

Transport and Sorption Behavior of this compound in Environmental Systems

The transport and sorption behavior of a chemical in the environment determines its mobility and potential to leach into groundwater or move into different environmental compartments. These processes are largely governed by the compound's physicochemical properties and the characteristics of the environmental matrix, such as soil organic carbon content and pH. nih.gov

The tendency of a chemical to bind to soil and sediment particles is described by its soil adsorption coefficient (Kd) or, when normalized to organic carbon content, its organic carbon-water partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong binding to organic matter in soil and sediment, leading to lower mobility. chemsafetypro.com

For comparison, studies on other benzothiazoles can provide some insight. For example, the more hydrophobic 2-(methylthio)benzothiazole (MTBT) has a higher sorption affinity for organic matter compared to the more polar benzothiazole (BT). nih.gov This suggests that this compound, with its larger alkyl group, would also exhibit significant sorption to soil and sediment organic matter. A higher Koc value for this compound would be expected, indicating a tendency to be particle-bound rather than dissolved in the aqueous phase.

Table 2: Soil Mobility Classification based on Koc Values chemsafetypro.com

| Koc Range | Mobility Class |

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| > 2000 | Slightly mobile to immobile |

This table provides a general classification scheme. The specific Koc for this compound is not available.

The mobility and leaching potential of a chemical in soil are inversely related to its sorption characteristics. chemsafetypro.com Compounds with low Koc values are more mobile and have a higher potential to leach into groundwater, while those with high Koc values are less mobile and tend to remain in the upper soil layers. chemsafetypro.com

Given the expected hydrophobic nature of this compound due to the tert-butyl group, it is anticipated to have a high Koc value. Consequently, its mobility in soil is likely to be low to slight. chemsafetypro.com This implies that this compound would be strongly adsorbed to soil organic matter, and its potential to leach into groundwater would be limited. The primary mode of transport for such a compound in the environment would likely be through the movement of soil and sediment particles to which it is adsorbed.

Chemical Characterization of Abiotic Transformation Products

The abiotic degradation of this compound, occurring without the involvement of living organisms, is primarily driven by processes such as hydrolysis, photolysis, and oxidation. These processes can lead to the formation of various transformation products, altering the chemical's structure and potential environmental footprint.

Identification of Degradation Metabolites (non-biological)

While specific studies on the abiotic degradation of this compound are limited, research on the broader class of benzothiazoles provides insights into its likely transformation pathways. The core benzothiazole structure is susceptible to several abiotic reactions.

One of the primary abiotic degradation routes for benzothiazole compounds is oxidation . Studies on the parent compound, benzothiazole (BTH), have shown that oxidation, often initiated by hydroxyl radicals in the atmosphere or aquatic environments, can lead to the formation of hydroxylated benzothiazoles. This suggests that this compound could undergo similar hydroxylation on its benzothiazole ring.

Another potential abiotic transformation is the oxidative ring-opening of the benzothiazole structure. Research has demonstrated that under certain oxidative conditions, the thiazole (B1198619) ring can be cleaved, leading to the formation of acylamidobenzene sulfonate esters. This indicates a more significant breakdown of the original molecule.

The fate of the butylthio side chain (-S-C4H9) is a critical aspect of this compound's abiotic degradation. It is plausible that this side chain could be a target for oxidative processes, potentially leading to the formation of sulfoxides and sulfones. Furthermore, cleavage of the carbon-sulfur bond could occur, releasing the butyl group and potentially forming 2-mercaptobenzothiazole (MBT) or other benzothiazole derivatives.

Photodegradation , or the breakdown of the chemical by light, is another significant abiotic process. For benzothiazoles, photodegradation can result in the formation of various photoproducts, including hydroxylated derivatives. It is anticipated that this compound would also be susceptible to photodegradation, leading to a complex mixture of transformation products.

Hydrolysis , the reaction with water, may also play a role in the abiotic fate of this compound, particularly concerning the butylthio side chain. While the benzothiazole ring itself is generally stable to hydrolysis, the thioether linkage could be susceptible under certain environmental pH and temperature conditions, potentially leading to the formation of 2-hydroxybenzothiazole (OHBT) and butanethiol.

A summary of potential abiotic degradation metabolites of this compound, inferred from studies on related benzothiazole compounds, is presented below:

| Potential Degradation Pathway | Potential Metabolites |

| Oxidation of Benzothiazole Ring | Hydroxylated this compound isomers |

| Oxidation of Butylthio Side Chain | This compound sulfoxide, this compound sulfone |

| Cleavage of C-S Bond | 2-Mercaptobenzothiazole (MBT), 2-Hydroxybenzothiazole (OHBT) |

| Oxidative Ring-Opening | Acylamidobenzene sulfonate derivatives |

| Photodegradation | Various hydroxylated and rearranged products |

| Hydrolysis | 2-Hydroxybenzothiazole (OHBT), Butanethiol |

Environmental Persistence of this compound and its Abiotic By-products

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. The persistence of this compound and its abiotic by-products is a key factor in determining their potential for long-range transport and long-term environmental impact.

Benzothiazoles, as a class, are considered to be of environmental concern due to their widespread use and detection in various environmental compartments, including water and sediment. While some benzothiazoles are known to be biodegradable, their abiotic degradation rates can vary significantly depending on environmental conditions.

The persistence of this compound will be influenced by its susceptibility to the abiotic degradation processes mentioned above. In environments with high levels of sunlight and oxidative species, the degradation of this compound is expected to be more rapid. Conversely, in dark, anoxic environments such as deep sediments, its persistence is likely to be much greater.

The persistence of the abiotic by-products is also a critical consideration. Some transformation products may be more persistent than the parent compound. For example, if this compound transforms into more polar and water-soluble compounds like hydroxylated derivatives or sulfonic acids, these by-products may be more mobile in aquatic systems but could also be more amenable to further degradation. On the other hand, some transformation products may be more resistant to further breakdown, leading to their accumulation in the environment.

Analytical Methodologies for Environmental Monitoring of this compound

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and its degradation products in the environment. These methods are crucial for assessing exposure levels and understanding the environmental fate of the compound.

Development of Sensitive Detection Methods for this compound in Environmental Samples

Several advanced analytical techniques are available for the detection of benzothiazoles, including this compound, in environmental matrices such as water, soil, and sediment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of benzothiazoles in environmental samples. This method offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations (in the range of nanograms per liter). LC-MS/MS can be used to analyze a wide range of benzothiazole derivatives, and specific methods can be developed for the targeted analysis of this compound. The technique involves separating the compounds in a sample using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry, which provides a high degree of confidence in the identification of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is another commonly employed technique for the analysis of benzothiazoles. GC-MS is particularly suitable for volatile and semi-volatile compounds. For less volatile compounds like this compound, a derivatization step may be necessary to improve its volatility and chromatographic behavior. GC-MS also provides excellent separation and identification capabilities.

Sample preparation is a critical step in the analysis of environmental samples. Techniques such as Solid-Phase Extraction (SPE) are often used to extract and concentrate benzothiazoles from water samples before instrumental analysis. For solid samples like soil and sediment, methods like ultrasonic extraction or pressurized liquid extraction (PLE) are employed to isolate the target compounds.

Quantitative Analysis of this compound Residues in Non-Biological Media

Quantitative analysis involves determining the precise concentration of this compound in an environmental sample. This is typically achieved by using the analytical methods described above in conjunction with appropriate calibration standards.

For accurate quantification using LC-MS/MS or GC-MS, a calibration curve is generated using standard solutions of this compound at known concentrations. The response of the instrument to the sample is then compared to the calibration curve to determine the concentration of this compound in the sample.

The performance of these analytical methods is characterized by several key parameters, including:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

Linear Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Measures of how close the measured value is to the true value and the degree of agreement among repeated measurements, respectively.

The table below summarizes typical performance characteristics of analytical methods used for the determination of benzothiazoles in environmental samples. While specific data for this compound may vary, these values provide a general indication of the capabilities of current analytical techniques.

| Analytical Technique | Matrix | Typical Limit of Quantification (LOQ) |

| LC-MS/MS | Water | 0.1 - 10 ng/L |

| GC-MS | Water | 1 - 50 ng/L |

| LC-MS/MS | Sediment/Soil | 0.1 - 10 µg/kg |

| GC-MS | Sediment/Soil | 1 - 50 µg/kg |

Computational and Theoretical Chemical Investigations of Butylcaptax

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like Butylcaptax. scirp.orgscirp.org These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to a molecule's reactivity and stability. mdpi.comnih.gov

The electronic properties of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. mdpi.com

For benzothiazole (B30560) derivatives, the HOMO is often localized on the benzothiazole ring system, particularly on the sulfur and nitrogen atoms, indicating these are likely sites for electrophilic attack. The LUMO, conversely, is typically distributed over the thiazole (B1198619) ring, suggesting these are favorable sites for nucleophilic attack. scirp.orgnih.gov In this compound, the introduction of the N-tert-butylsulfenamide group at the 2-position influences these orbital energies and their distribution.

Table 1: Calculated Electronic Properties of Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzothiazole | -6.18 | -1.95 | 4.23 |

| 2-Methylbenzothiazole | -5.59 | -1.95 | 3.64 |

| 2-Aminobenzothiazole | -5.58 | -1.88 | 3.70 |

| 2-Mercaptobenzothiazole (B37678) | -5.52 | -1.92 | 3.60 |

Note: These values are representative and sourced from computational studies on benzothiazole derivatives using DFT methods. nih.govsciencepub.net The exact values for this compound would require specific calculations.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For benzothiazole derivatives, the nitrogen atom of the thiazole ring and the exocyclic sulfur atom are generally identified as nucleophilic centers. scirp.orgscirp.org

By analyzing the FMOs and MEP, potential reaction sites in this compound can be predicted. The nitrogen and sulfur atoms of the benzothiazole moiety, being electron-rich, are likely sites for electrophilic attack. The carbon atom of the C=N bond in the thiazole ring is often an electrophilic center. researchgate.net

Fukui functions can also be employed to provide a more detailed, atom-specific picture of reactivity. These functions indicate the change in electron density at a particular atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the interactions of this compound with its environment, such as solvents or other materials, and for exploring its conformational flexibility.

MD simulations can model how this compound molecules behave in different solvents. By simulating the system at the atomic level, one can observe the formation of solvation shells and specific intermolecular interactions, such as hydrogen bonds or van der Waals forces. This information is crucial for understanding the solubility and transport properties of this compound. The choice of solvent can significantly influence the stability and reactivity of the compound. nih.gov

Furthermore, MD simulations can be used to study the interaction of this compound with surfaces or within a polymer matrix. For instance, in its application in the rubber industry, simulations could model the adsorption of this compound onto rubber polymer chains and the subsequent chemical reactions that occur during vulcanization. These simulations can provide insights into the mechanism of action at a molecular level that are often difficult to obtain through experimental methods alone.

The N-tert-butyl-sulfenamide side chain of this compound introduces a degree of conformational flexibility. Rotation around the S-N and N-C bonds can lead to different spatial arrangements of the tert-butyl group relative to the benzothiazole ring. These different conformations, or rotamers, may have different energies and, consequently, different populations at a given temperature.

Conformational analysis, which can be performed using both quantum chemical methods and MD simulations, aims to identify the most stable conformers and the energy barriers between them. Understanding the conformational landscape of this compound is important as different conformers may exhibit different reactivities and intermolecular interactions. For instance, steric hindrance from the bulky tert-butyl group can influence the accessibility of reactive sites on the molecule.

Predictive Modeling for Synthetic Accessibility and Stability

The stability of this compound can also be assessed computationally. For example, the bond dissociation energies can be calculated to identify the weakest bonds in the molecule, which are the most likely to break under thermal or photochemical stress. Such studies can provide valuable information on the degradation pathways of this compound and help in designing more stable derivatives. researchgate.net

In Silico Design of Novel this compound Analogues

The computational design of new molecules inspired by the this compound scaffold is a key area of theoretical research. This process typically involves modifying the core structure and using computational methods to predict the properties of the resulting virtual compounds. The goal is to identify analogues with enhanced or specific characteristics, such as improved reactivity or targeted biological activity.

Molecular Modification Strategies:

The design of novel this compound analogues often focuses on several key modification sites:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) to the benzene ring can modulate the electronic properties of the entire molecule.

Modification of the Thioether Linkage: Altering the tert-butyl group can influence the steric and electronic environment around the sulfur atom, potentially impacting the compound's reactivity and stability.

Introduction of Additional Functional Groups: Appending other chemical moieties to the benzothiazole core can impart new properties to the analogues.

Computational Screening and Property Prediction:

Once a library of virtual this compound analogues is generated, a suite of computational tools is employed to screen and predict their physicochemical and biological properties. This screening process allows for the prioritization of the most promising candidates for synthesis and experimental validation. Key predicted properties include:

Electronic Properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to assess the molecule's reactivity and charge transfer capabilities. A smaller HOMO-LUMO gap generally indicates higher reactivity. scirp.orgscirp.org

Lipophilicity (LogP): This parameter is crucial for predicting a molecule's behavior in biological systems and its potential for environmental distribution. scirp.orgscirp.org

Reactivity Descriptors: Global reactivity descriptors, including chemical hardness, softness, and electrophilicity index, are calculated to provide a comprehensive understanding of the molecule's reactivity profile. scirp.orgscirp.org

Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and interaction patterns of the designed analogues with specific biological targets. mdpi.comresearchgate.netmdpi.com

Illustrative Data from In Silico Analogue Screening:

The following interactive table presents hypothetical data for a selection of designed this compound analogues, showcasing the variations in key computed properties.

| Analogue | Modification | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | LogP |

| This compound (Parent) | None | -6.5 | -1.2 | 5.3 | 3.9 |

| Analogue A | 5-Nitro substitution | -7.1 | -2.0 | 5.1 | 3.5 |

| Analogue B | 6-Amino substitution | -5.9 | -0.8 | 5.1 | 3.2 |

| Analogue C | Isopropyl thioether | -6.4 | -1.1 | 5.3 | 3.6 |

This data is illustrative and based on general trends observed in computational studies of benzothiazole derivatives.

Stability Prediction under Various Chemical Conditions

Understanding the stability of this compound and its potential degradation pathways is crucial for its practical application and environmental fate assessment. Computational methods can be employed to predict its stability under different chemical environments, such as varying pH, temperature, and the presence of oxidizing agents.

Theoretical Approaches to Stability Prediction:

Quantum Chemical Calculations: By modeling the reaction pathways of potential degradation reactions (e.g., hydrolysis, oxidation), the activation energies and reaction thermodynamics can be calculated. Higher activation barriers suggest greater kinetic stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational stability of this compound and its interactions with solvent molecules over time, offering a dynamic picture of its behavior in different media.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the stability of this compound and its analogues based on their molecular descriptors.

Key Factors Influencing this compound Stability:

Computational studies on related benzothiazole compounds suggest that the following factors are critical in determining the stability of this compound:

pH of the Medium: The thiazole ring contains a nitrogen atom that can be protonated under acidic conditions, potentially altering the molecule's electronic structure and susceptibility to nucleophilic attack.

Presence of Oxidants: The sulfur atom in the thioether linkage is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones and subsequent degradation of the molecule.

Temperature: As with most chemical compounds, higher temperatures can provide the necessary energy to overcome activation barriers for degradation reactions.

Predicted Stability Profile of this compound:

The following table summarizes the predicted stability of this compound under various hypothetical conditions, based on theoretical calculations and knowledge of similar compounds.

| Condition | Predicted Stability | Potential Degradation Pathway |

| Neutral pH, Room Temperature | High | - |

| Acidic pH (pH < 4) | Moderate | Protonation of thiazole nitrogen, potential for hydrolysis |

| Basic pH (pH > 10) | Moderate | Potential for nucleophilic attack on the benzothiazole ring |

| Presence of Strong Oxidants (e.g., H₂O₂) | Low | Oxidation of the thioether sulfur |

| Elevated Temperature (>100 °C) | Moderate | Thermal decomposition |

This data is predictive and based on computational modeling and extrapolation from studies on related compounds.

Future Directions in Fundamental Butylcaptax Chemical Research

Development of Advanced Spectroscopic and Crystallographic Probes for Butylcaptax

Future research should aim to develop and apply advanced spectroscopic and crystallographic techniques for a more profound understanding of this compound's molecular structure, purity, and solid-state properties. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR methods, can provide detailed information about its chemical environment and conformational flexibility. Advanced mass spectrometry, such as High-Resolution Mass Spectrometry (HRMS) coupled with fragmentation studies, can offer precise mass measurements for accurate identification and structural elucidation of this compound and its potential degradation products.

Crystallographic studies, including X-ray diffraction, are crucial for determining the precise three-dimensional structure of this compound in its solid state. This can reveal details about intermolecular interactions, packing arrangements, and polymorphism, which are vital for understanding its physical properties and stability. Future work could explore co-crystallization studies with other molecules to understand potential interactions or solid-state transformations. Furthermore, the application of solid-state NMR and vibrational spectroscopy (FT-IR, Raman) could provide complementary insights into its bulk properties and identify different polymorphic forms.

Integration of Artificial Intelligence and Machine Learning in this compound Chemistry Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful avenue for accelerating research in this compound chemistry. AI and ML models can be trained on existing chemical data to predict various properties of this compound, such as its reactivity, solubility, and potential degradation pathways, thereby reducing the need for extensive experimental screening chemcopilot.comnih.govhellonesh.iofrontiersin.orgresearchgate.net.

Future research could focus on developing predictive models for:

Synthesis Optimization: ML algorithms can explore vast chemical spaces to identify optimal reaction conditions and novel synthetic routes for this compound and its derivatives, potentially leading to more efficient and greener production methods frontiersin.orgscirp.org.

Property Prediction: AI can predict physicochemical properties relevant to its handling, formulation, and environmental fate, aiding in the design of safer and more effective analogues.

Reactivity Prediction: ML models can predict this compound's reactivity in various chemical transformations, aiding in the design of new reactions or understanding its degradation mechanisms nih.govmdpi.comresearchgate.net.

Application Discovery: AI can screen potential non-biological applications by analyzing structure-activity relationships and known properties of similar benzothiazole (B30560) derivatives.

Exploration of this compound in Novel Chemical Applications (non-biological/non-clinical)

Given this compound's benzothiazole core and sulfur atom, there is potential for exploring its utility in material science and other non-biological applications. Benzothiazole derivatives are known for their diverse properties, including luminescence, electronic conductivity, and corrosion inhibition mdpi.comrsc.orgresearchgate.net.

Potential future research directions include:

Organic Electronics: Sulfur-containing heterocycles, including benzothiazoles, are investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their electronic properties and ability to facilitate charge transport mdpi.comresearchgate.netrsc.orgnih.gov. Future studies could explore this compound derivatives as components in organic electronic devices.

Corrosion Inhibition: Sulfur-containing organic compounds often exhibit excellent corrosion inhibition properties for metals, particularly copper and its alloys researchgate.netatamankimya.com. Investigating this compound as a corrosion inhibitor for various industrial applications could reveal new uses.

Polymer Additives: Benzothiazole derivatives are used as additives in polymers, such as vulcanization accelerators and stabilizers atamankimya.commdpi.com. Research could explore this compound's potential as a functional additive in polymer matrices to impart specific properties.

Catalysis: The benzothiazole scaffold can act as a ligand in transition metal catalysis. Exploring this compound derivatives as ligands or organocatalysts in various chemical transformations represents a promising research area mdpi.comacs.org.

Advanced Computational Chemistry for Deeper Mechanistic Understanding

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting molecular properties, and understanding degradation pathways. For this compound, these methods can provide detailed insights into its chemical behavior.

Future computational research should focus on:

Reaction Mechanism Elucidation: DFT calculations can model the transition states and intermediates involved in reactions where this compound participates, providing a deeper understanding of its reactivity scirp.orgmdpi.comacademie-sciences.fr. This is particularly relevant for developing new synthetic routes or understanding its transformation products.

Degradation Pathway Analysis: Computational studies can predict and analyze the degradation pathways of this compound under various environmental conditions (e.g., photodegradation, hydrolysis, microbial degradation), identifying key intermediates and final products researchgate.netmdpi.comrsc.orgnih.gov. This information is crucial for environmental risk assessment and remediation strategies.

Structure-Property Relationships: DFT and other computational methods can correlate structural modifications of this compound derivatives with changes in their electronic, optical, and chemical properties, guiding the design of molecules with tailored functionalities scirp.orgmdpi.comacademie-sciences.fr.

Research on Sustainable Production and Chemical Recycling of this compound

The development of sustainable synthesis methods and effective chemical recycling or degradation strategies for this compound is crucial for minimizing its environmental footprint.

Future research should explore:

Green Synthesis Routes: Investigating greener synthetic pathways for this compound, employing environmentally benign solvents, catalysts, and reducing reaction steps, aligns with the principles of green chemistry orgchemres.orgnih.govjbarbiomed.comacs.org. This could involve exploring catalytic methods, microwave-assisted synthesis, or flow chemistry approaches.

Sustainable Feedstocks: Research into utilizing renewable or bio-based feedstocks for the synthesis of this compound or its precursors would enhance its sustainability profile.

Chemical Recycling and Degradation: Developing efficient chemical or biochemical methods for the degradation or recycling of this compound from waste streams or contaminated environments is essential. This could involve advanced oxidation processes, catalytic degradation, or the identification of microbial consortia capable of breaking down the molecule mdpi.comnih.gov. Understanding its transformation products is key to developing effective remediation strategies.

Q & A

Q. How can researchers integrate this compound findings with broader toxicological databases?

- Methodological Answer : Upload raw datasets to repositories like Figshare or Zenodo using FAIR principles. Cross-reference results with ToxCast or PubChem entries to identify synergistic/antagonistic interactions with other pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.